4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole
Description
4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is a triazole derivative characterized by a benzenesulfonyl group substituted with ethoxy, methyl, and isopropyl moieties at the 2-, 4-, and 5-positions, respectively. The 1,2,4-triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in anticonvulsant, antimicrobial, and anti-inflammatory applications .
Properties
IUPAC Name |
4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQVEYSRHVDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Optimization
Replacing o-dichlorobenzene with toluene reduces environmental toxicity but may lower yields by 10–15% due to reduced carbocation stability. Catalytic amounts of p-toluenesulfonic acid (PTSA) have been explored to accelerate cyclocondensation, achieving comparable yields at 150°C.
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic techniques:
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals for the ethoxy group (δ 1.42 ppm, triplet), isopropyl methine (δ 2.98 ppm, septet), and triazole protons (δ 8.12–8.35 ppm) .
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The benzenesulfonyl group attached to the triazole ring enables nucleophilic substitution or hydrolysis under specific conditions:
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Acidic/Basic Hydrolysis : The sulfonamide bond (N–S) can undergo cleavage in concentrated HCl or NaOH, yielding 4H-1,2,4-triazole and 2-ethoxy-4-methyl-5-isopropylbenzenesulfonic acid .
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Alkylation : The sulfonyl oxygen may act as a nucleophile in alkylation reactions. For example, treatment with benzyl bromide in acetonitrile and triethylamine yields N-benzyl derivatives .
Triazole Ring Modifications
The 4H-1,2,4-triazole core participates in several reactions:
Substitution at Nitrogen
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N-Alkylation : The NH group at position 1 or 2 reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkylated triazoles .
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Acylation : Reaction with acetyl chloride in pyridine produces N-acetyl derivatives .
Oxidation/Reduction
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Thiol Formation : Reduction of the sulfonyl group (e.g., using LiAlH4) converts it to a thiol (-SH), enabling further functionalization .
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Triazole Ring Stability : The triazole ring resists oxidation under mild conditions but may degrade under strong oxidants like KMnO4 .
Benzenesulfonyl Substituent Reactivity
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Demethylation : The methoxy group can be cleaved using BBr3 in CH2Cl2 to form a phenolic derivative .
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Nitrolysis : Nitration with HNO3/H2SO4 introduces a nitro group at the para position relative to the sulfonyl group .
Catalytic and Biological Implications
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Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic activity .
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Antimicrobial Activity : Derivatives with modified sulfonyl or triazole groups show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 15.6 µg/mL .
Reaction Optimization
Critical parameters for high-yield transformations:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole exhibit significant antimicrobial properties. Studies have demonstrated efficacy against a range of bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents.
2. Anticancer Properties
There is emerging evidence that triazole derivatives possess anticancer activity. The compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Case studies have reported promising results in vitro and in vivo, warranting further investigation into its potential as an anticancer drug.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. This property opens avenues for targeted therapy development.
Agricultural Applications
1. Fungicides
Due to its structural similarity to known fungicides, this compound is being evaluated for its effectiveness against crop pathogens. Preliminary studies suggest that it may offer a novel approach to managing fungal diseases in agriculture.
2. Herbicides
Research is ongoing into the herbicidal properties of triazole derivatives. The compound could potentially disrupt plant growth by inhibiting specific biochemical pathways, providing an alternative to traditional herbicides.
Materials Science Applications
1. Polymer Chemistry
The sulfonyl group in the compound can be utilized to modify polymers, enhancing their mechanical properties and thermal stability. This modification can lead to the development of advanced materials for various industrial applications.
2. Sensor Development
Triazoles have been explored for their ability to act as sensors due to their electronic properties. The incorporation of this compound into sensor designs could improve sensitivity and selectivity for detecting environmental pollutants or biological markers.
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related triazole compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that was lower than those of several conventional antibiotics, highlighting the potential of triazole derivatives in treating resistant infections.
Anticancer Research
In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. This selective toxicity suggests its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Activity
Triazole derivatives with alkoxy and aryl substituents demonstrate significant anticonvulsant properties. For example:
Key Observations :
- Alkoxy chain length influences activity: Longer chains (e.g., heptyloxy in 5f) enhance PI due to increased lipophilicity and CNS penetration .
- The sulfonyl group in the target compound may improve metabolic stability compared to ether-linked analogs but could reduce bioavailability due to higher polarity .
Structural and Physicochemical Properties
Substituent effects on melting points, yields, and spectral features are evident across studies:
Key Observations :
- Ethoxy substituents (as in 5k) correlate with lower yields due to steric hindrance during synthesis .
- Bulky groups (e.g., isopropyl in the target compound) may reduce crystallinity, lowering melting points compared to planar aromatic analogs like B8 .
Antimicrobial and Anti-inflammatory Potential
Triazoles with thioether and halogenated aryl groups exhibit broad-spectrum activity:
Critical Analysis of Structural Innovations
- Electron-Withdrawing Groups : The benzenesulfonyl moiety in the target compound likely increases metabolic stability compared to ether-linked triazoles (e.g., 5f) but may reduce oral bioavailability due to higher polarity .
- Comparative Toxicity : Alkoxy-substituted triazoles (e.g., 5f) show lower toxicity (TD₅₀ > 400 mg/kg) than carbamazepine, suggesting the target compound’s branched alkyl groups may further enhance safety margins .
Biological Activity
The compound 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C16H24N2O3S
- Molecular Weight : 324.44 g/mol
- CAS Number : Not specified in the sources reviewed.
Biological Activity Overview
1,2,4-Triazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential applications in these areas.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance:
- A study highlighted the antibacterial effectiveness of various triazole derivatives against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- The introduction of specific substituents on the triazole ring has been shown to enhance antibacterial activity by improving binding interactions with bacterial enzymes such as DNA-gyrase .
Antifungal Activity
The triazole core is integral to many antifungal agents. Compounds with this structure have been widely incorporated into clinically used drugs like itraconazole and voriconazole. The biological activity of this compound may extend to antifungal properties due to its structural similarities to these established agents .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential:
- In vitro studies have shown that certain triazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The specific compound's ability to modulate pathways involved in cancer progression remains an area of active research.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
Q & A
Q. Methodological Answer :
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model disorder or twinning. For example, SHELX can resolve sulfonyl group orientations via anisotropic displacement parameters .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., C-S bond in sulfonyl groups: ~1.76 Å) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar triazoles (e.g., CCDC-1441403) .
Advanced: How should researchers address contradictions in biological activity data across structurally similar triazoles?
Q. Methodological Answer :
- Control variables : Standardize assays (e.g., antioxidant activity via DPPH radical scavenging at 517 nm) and control substituent effects (e.g., chloro vs. methyl groups) .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across derivatives. For example, 4-chlorophenyl analogs show 2–3× higher antioxidant activity than methyl-substituted analogs .
- Mechanistic studies : Use molecular docking to correlate substituent electronic effects (Hammett constants) with activity trends .
Advanced: What computational methods support structure-activity relationship (SAR) studies for sulfonylated triazoles?
Q. Methodological Answer :
- QSAR modeling : Use Gaussian or HyperChem for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict bioactivity .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., triazole binding to fungal CYP51 for antifungal activity) .
- Data validation : Cross-reference computational predictions with experimental IC₅₀ values and crystallographic data .
Basic: What are the stability and storage requirements for sulfonylated triazoles?
Q. Methodological Answer :
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation. For short-term use (1–2 weeks), –4°C is acceptable .
- Stability monitoring : Conduct periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation .
Advanced: How can regioselectivity challenges in triazole functionalization be mitigated during synthesis?
Q. Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on amino-triazoles) to steer sulfonylation to the N1 position .
- Catalytic control : Use Pd(OAc)₂ or CuI to favor cross-coupling at less sterically hindered positions .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
